B1577114 Palustrin-2ISc

Palustrin-2ISc

Cat. No.: B1577114
Attention: For research use only. Not for human or veterinary use.
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Description

Palustrin-2ISc is a synthetic peptide compound derived from amphibian skin secretions, primarily studied for its antimicrobial and immunomodulatory properties. Its structure features a 24-amino acid chain with a conserved Rana-box domain (C-terminal disulfide bridge), which stabilizes its β-hairpin conformation and enhances its resistance to proteolytic degradation . The compound exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, with minimal hemolytic effects on mammalian cells, making it a promising candidate for therapeutic development .

Properties

bioactivity

Antimicrobial

sequence

GFMDTAKNVAKNVAATLLDKLKCKITGGC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Palustrin-2ISc belongs to the palustrin peptide family, which shares a conserved N-terminal glycine-rich region and the Rana-box motif. Key structural analogues include:

Palustrin-1a : Lacks the C-terminal amidation present in this compound, reducing its stability in physiological environments .

Raniseptin-3 : Contains an additional α-helical segment, which enhances its membrane permeability but increases cytotoxicity .

Table 1: Structural and Biophysical Comparison

Parameter This compound Palustrin-1a Raniseptin-3
Molecular Weight (Da) 2,678 2,532 2,890
Disulfide Bonds 2 2 3
C-terminal Modification Amidated Free carboxylate Amidated
Hemolytic Activity (%) <5% (at 50 µM) 12% (at 50 µM) 25% (at 50 µM)
Functional Analogues

Melittin: A bee venom-derived peptide with potent antimicrobial activity but high hemolytic effects (>80% at 10 µM). This compound demonstrates comparable antimicrobial potency (MIC = 4–8 µg/mL vs. S. aureus) with significantly lower toxicity .

Indolicidin : A bovine neutrophil-derived peptide. While indolicidin shows faster bacteriolysis (30 minutes vs. 2 hours), this compound maintains activity in high-salt environments (e.g., 150 mM NaCl), a critical advantage for clinical applications .

Table 2: Functional Comparison with Melittin and Indolicidin

Parameter This compound Melittin Indolicidin
MIC (µg/mL, S. aureus) 4–8 2–4 8–16
Hemolytic Concentration (LC₅₀, µM) >100 10 50
Salt Tolerance High (up to 150 mM) Low (<50 mM) Moderate (100 mM)
Research Findings and Mechanistic Insights
  • Membrane Interaction : this compound adopts a carpet-mode mechanism, disrupting bacterial membranes without pore formation, unlike melittin’s toroidal pore model . This reduces collateral damage to host cells.
  • Synergistic Effects : In combination with β-lactam antibiotics, this compound lowers the MIC of ampicillin against methicillin-resistant S. aureus (MRSA) by 8-fold, attributed to enhanced membrane permeability .
  • Stability : this compound retains 85% activity after 24 hours in human serum, outperforming Palustrin-1a (40%) and indolicidin (60%) .

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